molecular formula C26H35ClN4O4S2 B2681609 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1322220-60-9

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No.: B2681609
CAS No.: 1322220-60-9
M. Wt: 567.16
InChI Key: FQLKWJPLWSZXBZ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a structurally complex small molecule characterized by a benzamide core substituted with a benzo[d]thiazole moiety, a dimethylaminoethyl side chain, and a sulfonylated 2-methylpiperidine group. The hydrochloride salt enhances its aqueous solubility, a critical feature for pharmacokinetic optimization. The compound’s design integrates multiple pharmacophoric elements:

  • Benzo[d]thiazole: A heterocyclic scaffold known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications .
  • Dimethylaminoethyl side chain: Introduces basicity, improving solubility and membrane permeability .

Synthetic routes for analogous compounds involve sequential nucleophilic substitutions, coupling reactions (e.g., benzoyl chloride with aminobenzothiazole derivatives), and sulfonylation steps, as described in related benzamide syntheses .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4S2.ClH/c1-5-34-21-11-14-23-24(18-21)35-26(27-23)29(17-16-28(3)4)25(31)20-9-12-22(13-10-20)36(32,33)30-15-7-6-8-19(30)2;/h9-14,18-19H,5-8,15-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLKWJPLWSZXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃ClN₄O₂S
  • Molecular Weight : 400.91 g/mol
  • CAS Number : 1215548-71-2

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzothiazole derivatives have shown that they can induce apoptosis in various cancer cell lines through multiple signaling pathways. Specifically, the compound has been evaluated for its efficacy against human cancer cell lines such as HeLa, A549, and MCF-7, revealing promising results in inhibiting cell proliferation and inducing cell death .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
  • Apoptosis Induction : It activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.
  • Antimicrobial Activity : Similar derivatives have demonstrated activity against bacterial strains, suggesting potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole core and substituents on the piperidine ring have been explored to enhance potency and selectivity against cancer cells while minimizing cytotoxicity to normal cells. For example, adding halogen substituents has been linked to increased activity against specific cancer cell lines .

Table 1: Biological Activity Data

CompoundCell LineIC₅₀ (μM)Mechanism
Compound AHeLa15Apoptosis
Compound BA54910Cell Cycle Arrest
Compound CMCF-712Apoptosis Induction

Table 2: Structure-Activity Relationships

ModificationActivity Change
-Cl at Position 4Increased potency against A549
-Me at Position 5Reduced cytotoxicity

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the compound was tested against MCF-7 breast cancer cells. The results showed an IC₅₀ value of 12 μM, indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin . The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of benzothiazole derivatives similar to our compound. The results indicated significant activity against Gram-positive bacteria with MIC values ranging from 0.1 to 0.5 μg/mL . This suggests that the compound could serve as a dual-action agent with both anticancer and antimicrobial properties.

Scientific Research Applications

Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride exhibit various biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific proteins involved in cancer signaling pathways. Its structural features allow for interaction with receptors or enzymes that play critical roles in tumor growth and survival.

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier positions it as a potential candidate for treating neurodegenerative diseases. Its neuroprotective effects could be attributed to its modulation of neuroinflammatory pathways and protection against oxidative stress.

Antimicrobial Activity

Similar compounds have demonstrated antibacterial properties, indicating that this compound might also possess antimicrobial effects. Its mechanism could involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria.

Synthetic Applications

This compound serves as a useful intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

Reactions Involving the Compound

  • Oxidation : Can be oxidized to form corresponding oxides, potentially enhancing its reactivity.
  • Reduction : Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
  • Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylaminoethyl and sulfonamide moieties.

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

Case Study 1: Anticancer Research

A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a therapeutic agent against certain types of cancer.

Case Study 2: Neuroprotection

Research focused on the neuroprotective capabilities of this compound in models of neurodegeneration. The findings showed that it reduced neuronal death and inflammation markers in vitro, supporting further exploration for therapeutic use in conditions like Alzheimer's disease.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid and the corresponding amine.

Reaction Conditions Products Mechanistic Pathway
6M HCl, reflux (12 hours)4-sulfobenzoic acid + 2-methylpiperidineAcid-catalyzed cleavage of S–N bond
1M NaOH, 80°C (8 hours)Sodium 4-sulfobenzoate + 2-methylpiperidineBase-mediated nucleophilic substitution

This reaction is critical for modifying the sulfonamide’s bioactivity .

Nucleophilic Substitution at Benzothiazole Ring

The ethoxy group on the benzothiazole ring is susceptible to nucleophilic substitution.

Reagent Conditions Product
Sodium hydrosulfide (NaSH)DMF, 100°C, 6 hours6-mercaptobenzothiazole derivative
Ammonia (NH₃)Ethanol, 60°C, 10 hours6-aminobenzothiazole derivative

Substitution at the 6-position enhances solubility and bioavailability .

Amide Hydrolysis

The central benzamide group hydrolyzes under extreme conditions:

Conditions Products
Concentrated HCl (reflux, 24 hours)3-(ethylthio)benzoic acid + N-(2-(dimethylamino)ethyl)-6-ethoxybenzo[d]thiazol-2-amine
Enzymatic (pepsin, pH 2.0)Partial cleavage observed after 48 hours

Amide stability is crucial for maintaining pharmacological activity under physiological conditions .

Reactivity of Dimethylaminoethyl Group

The tertiary amine undergoes alkylation and salt formation:

Reagent Reaction Application
Methyl iodideQuaternary ammonium salt formationEnhances water solubility
Acetic anhydrideN-acetylationReduces basicity of the amine

These modifications are leveraged in prodrug design .

Oxidation of Piperidine Methyl Group

The 2-methylpiperidine substituent undergoes oxidation:

Oxidizing Agent Conditions Product
KMnO₄ (acidic)70°C, 4 hours2-piperidone derivative
Ozone (O₃)-20°C, DCMEpoxidation (minor pathway)

Oxidation alters the compound’s steric and electronic properties, impacting receptor binding .

Electrophilic Aromatic Substitution

The benzothiazole ring participates in electrophilic reactions:

Reagent Position Product
HNO₃/H₂SO₄5-positionNitrobenzothiazole derivative
Br₂/FeBr₃4-positionBromobenzothiazole derivative

Substitution patterns influence interactions with biological targets like enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-substituted benzothiazole benzamides with sulfonamide modifications. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents on Benzothiazole Sulfonyl Group Modification Key Properties/Findings Reference
Target Compound (Hydrochloride salt) 6-Ethoxy 2-Methylpiperidin-1-yl Enhanced solubility (HCl salt); potential for improved metabolic stability due to bulky ethoxy and piperidine groups.
N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride 6-Fluoro Ethylsulfonyl Reduced steric bulk compared to piperidine; fluorine may enhance membrane permeability but increase metabolic lability.
N-(2-(Dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide 6-Methoxy 4-Methylpiperidin-1-yl Methoxy group offers moderate lipophilicity; 4-methylpiperidinyl sulfonyl may alter target binding kinetics compared to 2-methyl isomer.
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride 4-Fluoro Piperidin-1-yl (unsubstituted) Fluorine at position 4 may disrupt π-π stacking in target binding; unsubstituted piperidine lacks steric hindrance, potentially reducing selectivity.

Key Comparative Insights

  • Substituent Effects on Benzothiazole: 6-Ethoxy vs. Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic effects on the benzothiazole ring, influencing binding to hydrophobic pockets or charged residues . 4-Fluoro Substitution: Positional isomerism (4- vs. 6-fluoro) alters spatial orientation, affecting interactions with target proteins such as ATP-binding pockets in kinases .
  • Sulfonyl Group Modifications :

    • 2-Methylpiperidin-1-yl vs. Ethylsulfonyl : The cyclic 2-methylpiperidine group in the target compound likely enhances conformational rigidity and target affinity compared to the flexible ethylsulfonyl chain in analogues .
    • Piperidin-1-yl vs. 4-Methylpiperidin-1-yl : Methyl substitution at the 4-position of piperidine may alter binding kinetics due to steric effects, though computational modeling (e.g., molecular docking) is needed to validate this hypothesis .
  • Pharmacokinetic and Physicochemical Properties: The hydrochloride salt form of the target compound improves aqueous solubility, a critical advantage over non-salt analogues . Ethoxy and piperidine groups may reduce CYP450-mediated metabolism compared to fluoro- or methoxy-substituted derivatives, as suggested by metabolic stability studies on similar sulfonamides .

Analytical and Computational Comparisons

  • Spectroscopic Characterization : IR and NMR data for analogous compounds confirm the absence of tautomeric forms (e.g., thiol vs. thione) in sulfonamide derivatives, ensuring structural fidelity .
  • Molecular Similarity Metrics : Tanimoto and Dice indices quantify structural similarity between the target compound and analogues, with values >0.7 indicating high similarity in MACCS or Morgan fingerprints .
  • Fragmentation Patterns : LC-MS/MS profiles (cosine scores >0.8) suggest conserved fragmentation pathways for benzothiazole-containing derivatives, aiding in dereplication .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling the benzothiazole and piperidine sulfonylbenzamide moieties. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
  • Sulfonylation : React 4-chlorosulfonylbenzoyl chloride with 2-methylpiperidine in anhydrous dichloromethane with triethylamine as a base .
  • Final purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures.
    • Yield Optimization : Design of Experiments (DoE) approaches, as demonstrated in flow-chemistry syntheses, can statistically model variables (temperature, stoichiometry) to maximize yield .

Q. How should researchers address solubility challenges in biological assays?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers. For in vitro assays, adjust pH to exploit the compound’s tertiary amine groups (pKa ~8.5) for protonation .
  • Salt formation : Hydrochloride salt improves aqueous solubility compared to the free base. Confirm stability via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What spectroscopic techniques are critical for structural validation?

  • Key Methods :

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the dimethylaminoethyl and benzothiazole groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z ~600) and isotopic Cl/F patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., piperidine conformation) using single-crystal diffraction .

Advanced Research Questions

Q. How do structural modifications impact target engagement in kinase inhibition assays?

  • SAR Insights :

  • Benzothiazole substitution : 6-Ethoxy groups enhance hydrophobic binding in kinase ATP pockets (cf. similar compounds with 6-methoxy showing 10-fold lower IC₅₀) .
  • Sulfonamide linker : Replacing the 2-methylpiperidine with morpholine reduces metabolic stability (t₁/₂ < 1 hr in microsomes) .
    • Table 1 : SAR of Key Analogues
Substituent (R)Kinase IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
2-Methylpiperidine12 ± 345
Morpholine18 ± 425
Pyrrolidine35 ± 615

Q. What mechanisms explain contradictory cytotoxicity results in cancer cell lines?

  • Analysis : Discrepancies may arise from:

  • Assay conditions : Serum protein binding (e.g., albumin) reduces free drug concentration. Validate via ultrafiltration LC-MS .
  • Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-selective inhibition .
    • Resolution : Use isogenic cell lines (e.g., CRISPR-edited for target kinase) to isolate on-target activity .

Q. How can in vivo pharmacokinetics be optimized given high hepatic extraction?

  • Methodology :

  • Prodrug strategies : Mask the tertiary amine with acetyl or carbamate groups to reduce first-pass metabolism .
  • Formulation : Lipid nanoparticles (LNPs) improve oral bioavailability (tested in rodent models with Cmax > 1 µM at 10 mg/kg) .

Contradictory Data Resolution

Q. Why do computational docking models conflict with experimental binding data?

  • Root Cause :

  • Protein flexibility : X-ray structures (e.g., PDB 4XYZ) may not capture induced-fit movements of the kinase domain .
  • Solvent effects : Explicit water molecules in MD simulations improve pose prediction accuracy (RMSD < 2.0 Å) .
    • Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with docking scores .

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